molecular formula C17H19IN4O3S B454708 butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

Cat. No.: B454708
M. Wt: 486.3g/mol
InChI Key: SDCXAMZMVQUOEW-UHFFFAOYSA-N
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Description

Butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multi-step organic reactionsThe final steps involve the formation of the benzoate ester group and the coupling of the pyrazole derivative with the benzoate moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The iodine substituent and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
  • Butyl 4-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
  • Butyl 4-[({[(4-fluoro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

Uniqueness

Butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This iodine substituent can enhance the compound’s reactivity and binding affinity in biological systems, making it a valuable tool in various research applications .

Properties

Molecular Formula

C17H19IN4O3S

Molecular Weight

486.3g/mol

IUPAC Name

butyl 4-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C17H19IN4O3S/c1-3-4-9-25-16(24)11-5-7-12(8-6-11)20-17(26)21-15(23)14-13(18)10-19-22(14)2/h5-8,10H,3-4,9H2,1-2H3,(H2,20,21,23,26)

InChI Key

SDCXAMZMVQUOEW-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=NN2C)I

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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